molecular formula C16H13FO5 B6408471 2-(2-Fluoro-5-methoxycarbonylphenyl)-5-methoxybenzoic acid, 95% CAS No. 1261911-00-5

2-(2-Fluoro-5-methoxycarbonylphenyl)-5-methoxybenzoic acid, 95%

Cat. No. B6408471
CAS RN: 1261911-00-5
M. Wt: 304.27 g/mol
InChI Key: CEBGELSWXLAFLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Fluoro-5-methoxycarbonylphenyl)-5-methoxybenzoic acid (FMCPA) is an organic compound with the molecular formula C11H10FO4. It is a white solid that is soluble in organic solvents. FMCPA is used as a building block in organic synthesis, and has been studied for its potential applications in medicinal chemistry, pharmaceuticals, and biochemistry.

Mechanism of Action

The mechanism of action of 2-(2-Fluoro-5-methoxycarbonylphenyl)-5-methoxybenzoic acid, 95% is not well understood. However, it is believed that 2-(2-Fluoro-5-methoxycarbonylphenyl)-5-methoxybenzoic acid, 95% may act by inhibiting the activity of enzymes involved in the synthesis of proteins, lipids, and other cellular components. Additionally, 2-(2-Fluoro-5-methoxycarbonylphenyl)-5-methoxybenzoic acid, 95% may also act as an inhibitor of certain metabolic pathways, such as the glycolytic pathway.
Biochemical and Physiological Effects
2-(2-Fluoro-5-methoxycarbonylphenyl)-5-methoxybenzoic acid, 95% has been studied for its potential effects on biochemical and physiological processes. In vitro studies have shown that 2-(2-Fluoro-5-methoxycarbonylphenyl)-5-methoxybenzoic acid, 95% may inhibit the activity of certain enzymes, including proteases, lipases, and phosphatases. Additionally, 2-(2-Fluoro-5-methoxycarbonylphenyl)-5-methoxybenzoic acid, 95% has been shown to inhibit the growth of certain cancer cell lines. In vivo studies have suggested that 2-(2-Fluoro-5-methoxycarbonylphenyl)-5-methoxybenzoic acid, 95% may have anti-inflammatory, anti-oxidant, and anti-apoptotic effects.

Advantages and Limitations for Lab Experiments

2-(2-Fluoro-5-methoxycarbonylphenyl)-5-methoxybenzoic acid, 95% is a useful building block for organic synthesis, and can be easily synthesized using a variety of methods. Additionally, 2-(2-Fluoro-5-methoxycarbonylphenyl)-5-methoxybenzoic acid, 95% can be used in a wide range of laboratory experiments, including in vitro and in vivo studies. However, 2-(2-Fluoro-5-methoxycarbonylphenyl)-5-methoxybenzoic acid, 95% is a relatively unstable compound, and may degrade over time. Additionally, 2-(2-Fluoro-5-methoxycarbonylphenyl)-5-methoxybenzoic acid, 95% is a relatively expensive compound, and may not be suitable for large-scale synthesis or laboratory experiments.

Future Directions

The potential applications of 2-(2-Fluoro-5-methoxycarbonylphenyl)-5-methoxybenzoic acid, 95% are vast, and there are many potential future directions for research. For example, further studies could be conducted to determine the mechanism of action of 2-(2-Fluoro-5-methoxycarbonylphenyl)-5-methoxybenzoic acid, 95%, and to investigate its potential effects on other biochemical and physiological processes. Additionally, further studies could be conducted to investigate the potential therapeutic applications of 2-(2-Fluoro-5-methoxycarbonylphenyl)-5-methoxybenzoic acid, 95%, such as its use as an anti-inflammatory or anti-cancer agent. Additionally, further studies could be conducted to investigate the potential of 2-(2-Fluoro-5-methoxycarbonylphenyl)-5-methoxybenzoic acid, 95% as a building block for the synthesis of other compounds. Finally, further studies could be conducted to investigate the potential of 2-(2-Fluoro-5-methoxycarbonylphenyl)-5-methoxybenzoic acid, 95% as a stabilizing agent for other compounds.

Synthesis Methods

2-(2-Fluoro-5-methoxycarbonylphenyl)-5-methoxybenzoic acid, 95% can be synthesized using a variety of methods. One method involves the reaction of 5-methoxybenzoic acid and 2-fluoro-5-methoxycarbonylphenyl bromide. The reaction proceeds in the presence of a base, such as sodium hydroxide, and yields 2-(2-Fluoro-5-methoxycarbonylphenyl)-5-methoxybenzoic acid, 95% in high yield.

Scientific Research Applications

2-(2-Fluoro-5-methoxycarbonylphenyl)-5-methoxybenzoic acid, 95% has been studied for its potential applications in medicinal chemistry, pharmaceuticals, and biochemistry. In particular, 2-(2-Fluoro-5-methoxycarbonylphenyl)-5-methoxybenzoic acid, 95% has been used as a building block in the synthesis of various compounds, such as 2-fluoro-5-methoxycarbonylphenyl-5-methoxybenzamide, which is a potential anti-inflammatory drug. Additionally, 2-(2-Fluoro-5-methoxycarbonylphenyl)-5-methoxybenzoic acid, 95% is a useful intermediate for the synthesis of various other compounds, such as 2-fluoro-5-methoxycarbonylphenyl-5-methoxybenzoic acid methyl ester, which is a potential antifungal agent.

properties

IUPAC Name

2-(2-fluoro-5-methoxycarbonylphenyl)-5-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FO5/c1-21-10-4-5-11(13(8-10)15(18)19)12-7-9(16(20)22-2)3-6-14(12)17/h3-8H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEBGELSWXLAFLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=C(C=CC(=C2)C(=O)OC)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40691471
Record name 2'-Fluoro-4-methoxy-5'-(methoxycarbonyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40691471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Fluoro-5-methoxycarbonylphenyl)-5-methoxybenzoic acid

CAS RN

1261911-00-5
Record name 2'-Fluoro-4-methoxy-5'-(methoxycarbonyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40691471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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